molecular formula C13H15NO2S3 B14505072 2-(Benzenesulfonyl)-3,3-bis(ethylsulfanyl)prop-2-enenitrile CAS No. 64824-63-1

2-(Benzenesulfonyl)-3,3-bis(ethylsulfanyl)prop-2-enenitrile

Cat. No.: B14505072
CAS No.: 64824-63-1
M. Wt: 313.5 g/mol
InChI Key: AADLYRMFUPNUGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzenesulfonyl)-3,3-bis(ethylsulfanyl)prop-2-enenitrile is an organic compound characterized by the presence of a benzenesulfonyl group and two ethylsulfanyl groups attached to a prop-2-enenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)-3,3-bis(ethylsulfanyl)prop-2-enenitrile typically involves the reaction of benzenesulfonyl chloride with a suitable precursor containing the ethylsulfanyl groups. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in the synthesis include bases such as triethylamine and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonyl)-3,3-bis(ethylsulfanyl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Amines or thiols; reactions often conducted in polar solvents like ethanol or acetonitrile at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding sulfonamide or sulfonate derivatives.

Scientific Research Applications

2-(Benzenesulfonyl)-3,3-bis(ethylsulfanyl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)-3,3-bis(ethylsulfanyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophilic center, facilitating reactions with nucleophilic sites on biomolecules. The ethylsulfanyl groups may enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzenesulfonyl)-3-(3-chloro-4-methoxyphenyl)prop-2-enenitrile
  • 2-(Benzenesulfonyl)-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enenitrile
  • 2-(Benzenesulfonyl)-3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enenitrile

Uniqueness

2-(Benzenesulfonyl)-3,3-bis(ethylsulfanyl)prop-2-enenitrile is unique due to the presence of two ethylsulfanyl groups, which impart distinct chemical and physical properties compared to similar compounds. These groups can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable molecule for various applications.

Properties

CAS No.

64824-63-1

Molecular Formula

C13H15NO2S3

Molecular Weight

313.5 g/mol

IUPAC Name

2-(benzenesulfonyl)-3,3-bis(ethylsulfanyl)prop-2-enenitrile

InChI

InChI=1S/C13H15NO2S3/c1-3-17-13(18-4-2)12(10-14)19(15,16)11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3

InChI Key

AADLYRMFUPNUGG-UHFFFAOYSA-N

Canonical SMILES

CCSC(=C(C#N)S(=O)(=O)C1=CC=CC=C1)SCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.